Linustatin

Description

Linustatin has been reported in Hevea pauciflora, Passiflora pendens, and other organisms with data available.

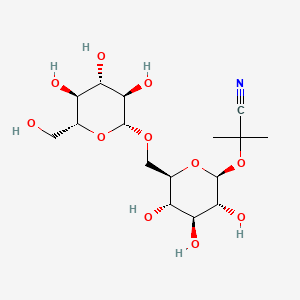

cyanogenic glucoside from linseed oil; structure

Properties

IUPAC Name |

2-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO11/c1-16(2,5-17)28-15-13(24)11(22)9(20)7(27-15)4-25-14-12(23)10(21)8(19)6(3-18)26-14/h6-15,18-24H,3-4H2,1-2H3/t6-,7-,8-,9-,10+,11+,12-,13-,14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FERSMFQBWVBKQK-CXTTVELOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C#N)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80992959 | |

| Record name | 2-[(6-O-Hexopyranosylhexopyranosyl)oxy]-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80992959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72229-40-4 | |

| Record name | Linustatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72229-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Linustatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072229404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(6-O-Hexopyranosylhexopyranosyl)oxy]-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80992959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | InChI=1S/C16H27NO11/c1-16(2,5-17)28-15-13(24)11(22)9(20)7(27-15)4-25-14-12(23)10(21)8(19)6(3-18)26-14/h6-15,18-24H,3-4H2,1-2H3/t6-,7-,8-,9-,10+,11+,12-,13-,14-,15+/m1/s1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Linustatin: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of the Chemical Structure, Properties, and Biological Activities of a Prominent Cyanogenic Glycoside

Introduction

Linustatin, a cyanogenic glycoside predominantly found in linseed meal, has garnered attention within the scientific community for its unique biological properties and potential therapeutic applications. As a member of the cyanogenic glycoside family, Linustatin is characterized by its ability to release hydrogen cyanide upon enzymatic hydrolysis. This comprehensive technical guide provides an in-depth analysis of Linustatin's chemical structure, physicochemical properties, and known biological activities, with a particular focus on experimental methodologies and relevant signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and natural product chemistry.

Chemical Structure and Physicochemical Properties

Linustatin is structurally defined as 2-{[4,5-dihydroxy-6-(hydroxymethyl)-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}-2-methylpropanenitrile[1]. Its chemical identity and key physicochemical properties are summarized in the tables below.

Table 1: Chemical Identification of Linustatin

| Identifier | Value | Source |

| IUPAC Name | 2-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxypropanenitrile | |

| Chemical Formula | C16H27NO11 | [2][3] |

| CAS Number | 72229-40-4 | [2] |

| SMILES | CC(C)(C#N)O[C@H]1--INVALID-LINK--CO[C@H]2--INVALID-LINK--CO)O)O)O)O)O">C@@HO | [4] |

| InChI Key | FERSMFQBWVBKQK-CXTTVELOSA-N | [4][3] |

Table 2: Physicochemical Properties of Linustatin

| Property | Value | Source |

| Molecular Weight | 409.39 g/mol | [5] |

| Appearance | White to off-white solid | [6] |

| Solubility | Soluble in water | [1] |

| Boiling Point | 703.6 °C at 760 mmHg | [5] |

| Density | 1.56 g/cm³ | [5] |

| Flash Point | 379.3 °C | [5] |

| Polar Surface Area | 202.32 Ų | [5] |

| Refractive Index | 1.601 | [5] |

Biological Activities and Pharmacological Properties

The most well-documented biological activity of Linustatin is its protective effect against selenium toxicity. Research has also explored the broader implications of cyanogenic glycosides in plant defense and their potential, though not yet substantiated for Linustatin itself, in areas such as cancer therapy.

Protection Against Selenium Toxicity

An in vivo study demonstrated that Linustatin, isolated from linseed meal, offers significant protection against the toxic effects of selenium in rats[7].

This study provides a foundational experimental design for investigating the protective effects of Linustatin.

-

Animal Model: Male Wistar rats.

-

Diet: A corn-based diet supplemented with 9 ppm selenium as sodium selenite.

-

Treatment Groups:

-

Control group (selenium diet).

-

Linustatin-treated groups (selenium diet supplemented with 0.1% and 0.2% Linustatin).

-

-

Parameters Measured:

-

Growth depression.

-

Liver and kidney weight.

-

-

Key Findings: At a 0.2% level in the diet, Linustatin provided significant protection against selenium-induced growth depression and led to a significant increase in liver and kidney weight compared to the selenium control group[7].

Signaling and Metabolic Pathways

While specific signaling pathways in mammalian cells directly modulated by Linustatin have not been extensively elucidated in the available literature, its metabolic pathway in plants, known as the "Linustatin Pathway," is well-described. This pathway highlights the mobilization and utilization of cyanogenic glycosides in plants.

The Linustatin Pathway in Plants

In plants such as Hevea brasiliensis, Linustatin plays a role in nitrogen storage and transport. The pathway involves the following key steps[8][9]:

-

Storage: The cyanogenic monoglucoside, linamarin, is stored in the endosperm of seeds.

-

Glucosylation: Upon germination, linamarin is glucosylated to form the diglucoside, Linustatin.

-

Transport: Linustatin is then transported from the endosperm to the growing seedling.

-

Cleavage: In the seedling, a specific diglucosidase cleaves Linustatin.

-

HCN Reassimilation: The released hydrogen cyanide (HCN) is assimilated by β-cyanoalanine synthase into non-cyanogenic compounds, effectively recycling the nitrogen.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. This section outlines key experimental protocols related to the extraction, purification, and analysis of Linustatin.

Extraction and Purification of Linustatin from Linseed Meal

A common procedure for the isolation of Linustatin involves solvent extraction followed by chromatographic purification.

-

Defatting: Grind whole flaxseeds and defat by extracting twice with hexane (1:10, w/v).

-

Extraction: Extract the defatted flour twice with 80% ethanol at 70°C.

-

Drying: Dry the combined alcoholic extracts at 70°C.

-

Liquid-Liquid Partitioning: Resuspend the dried extract in a water:methanol:chloroform mixture (25:25:50, v/v/v).

-

Separation: After 1 hour of agitation, centrifuge the mixture for 15 minutes at 15,000 x g and collect the lower aqueous layer containing Linustatin.

Further purification is typically achieved using preparative HPLC. A modified method based on Oomah et al. (1995) can be employed for the separation of cyanogenic glycosides from the aqueous extract[10]. The specific column, mobile phase, and gradient conditions would need to be optimized for the best resolution.

Analytical Methods for Quantification

Accurate quantification of Linustatin is essential for both research and quality control purposes. Several advanced analytical techniques have been developed for this purpose.

A validated UPLC-ESI-HRMS method allows for the simultaneous quantification of Linustatin and other related compounds in flaxseed.

-

Extraction: An aqueous methanol ultrasound-assisted extraction followed by an aqueous alkaline ultrasound-assisted extraction of the residue.

-

Hydrolysis (for SDG): The combined extracts are hydrolyzed with 0.02 M NaOH.

-

Analysis: After acidification, the sample is directly analyzed by UPLC-ESI-HRMS in positive mode.

-

Quantification: Performed using extracted ion chromatograms with an internal standard such as amygdalin.

GC-MS is another powerful technique for the identification and quantification of cyanogenic glycosides in flaxseed extracts after derivatization[11].

Conclusion

Linustatin presents a compelling subject for further research, particularly in exploring its pharmacological potential beyond its established role in mitigating selenium toxicity. The detailed methodologies for its extraction, purification, and analysis provided in this guide offer a solid foundation for researchers. Future investigations should focus on elucidating its mechanism of action in mammalian systems and its potential interactions with cellular signaling pathways to unlock its full therapeutic promise. The information compiled herein aims to facilitate and inspire continued exploration into the chemical and biological intricacies of this noteworthy natural product.

References

- 1. Showing Compound Linustatin (FDB017850) - FooDB [foodb.ca]

- 2. Development and validation of an ultra-high performance liquid chromatography-high resolution mass spectrometry method for simultaneous quantification of cyanogenic glycosides and secoisolariciresinol diglucoside in flaxseed (Linum usitatissimum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. researchgate.net [researchgate.net]

- 5. linustatin | CAS#:72229-40-4 | Chemsrc [chemsrc.com]

- 6. standards.chromadex.com [standards.chromadex.com]

- 7. Isolation of factors in linseed oil meal protective against chronic selenosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mobilization and utilization of cyanogenic glycosides: the linustatin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mobilization and Utilization of Cyanogenic Glycosides: The Linustatin Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Variation in the Content of Cyanogenic Glycosides in Flaxseed Meal from Twenty-One Varieties [scirp.org]

- 11. Developing reference standards for measuring cyanogenic glycosides in flaxseed [grainscanada.gc.ca]

The In Vivo Biological Activity of Linustatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linustatin, a cyanogenic diglucoside found predominantly in linseed (flax), has been the subject of research primarily within the context of plant biochemistry and toxicology. Its primary in vivo biological activity in animals and humans is attributed to the release of hydrogen cyanide (HCN) upon enzymatic hydrolysis by gut microbiota. This technical guide provides a comprehensive overview of the current state of knowledge regarding the in vivo biological activity of Linustatin. It details its metabolic pathway in plants, its toxicological effects and metabolism as a cyanogenic glycoside in animals, and discusses the very limited evidence for biological activities beyond cyanide release. This document aims to serve as a foundational resource for researchers, scientists, and drug development professionals, highlighting both the established facts and the significant knowledge gaps that present opportunities for future investigation.

Introduction to Linustatin

Linustatin (2-[6-β-d-glucosyl-β-d-glucopyranosyloxy]-2-methylpropionitrile) is a cyanogenic glycoside, a class of nitrogenous plant secondary metabolites.[1] It is structurally characterized by an α-hydroxynitrile aglycone and a disaccharide moiety, gentiobiose. Found in significant quantities in the seeds of flax (Linum usitatissimum), Linustatin, along with the related compound neolinustatin, is a key component of the plant's defense mechanism.[2] Upon tissue disruption, these compounds can be hydrolyzed to release toxic hydrogen cyanide.[3] While its role in plant physiology is relatively well-understood, its specific in vivo biological activities in animal systems, independent of cyanide release, are largely unexplored.

In Planta Mobilization and Metabolism of Linustatin

The in vivo biological activity of Linustatin is best characterized within the plant kingdom, where it plays a crucial role in nitrogen storage and defense. The metabolic pathway of cyanogenic glycosides like Linustatin has been elucidated, particularly in flax and the rubber tree (Hevea brasiliensis).[1][4]

In dormant seeds, cyanogenic diglucosides such as Linustatin and neolinustatin are the predominant forms.[5] During germination, a decrease in the concentration of these diglucosides is observed, with a corresponding increase in the monoglucosides, linamarin and lotaustralin.[5] The proposed pathway for the mobilization and metabolism of these cyanogenic glycosides is as follows:

-

Storage: Cyanogenic diglucosides are stored in the endosperm of the seeds.[1][4]

-

Deglucosylation: During germination, a specific β-glycosidase, linamarase, hydrolyzes the diglucosides to monoglucosides.[5]

-

Transport: The monoglucosides are then transported to the seedling.[1][4]

-

Cleavage: Linamarase further cleaves the monoglucosides, leading to the formation of an unstable cyanohydrin.[5]

-

HCN Release and Reassimilation: The cyanohydrin spontaneously or enzymatically decomposes to release hydrogen cyanide (HCN) and a corresponding ketone or aldehyde.[5] The released HCN is then reassimilated into non-cyanogenic compounds, such as asparagine, by the action of enzymes like β-cyanoalanine synthase, effectively serving as a nitrogen source for the growing seedling.[1][4]

In Vivo Biological Activity in Animals: Toxicology and Metabolism

The primary and most significant in vivo biological effect of Linustatin in animals is its toxicity, which is a direct consequence of the liberation of hydrogen cyanide.

Mechanism of Toxicity

The toxicity of Linustatin is not inherent to the molecule itself but arises from its metabolic breakdown. In the absence of plant-derived β-glucosidases, the hydrolysis of Linustatin is carried out by the enzymatic activity of the gut microbiota.[2] The process involves a two-stage hydrolysis:

-

The gentiobiose sugar moiety is first hydrolyzed to glucose, yielding the monoglucoside linamarin.[2]

-

Linamarin is then further hydrolyzed to release glucose and acetone cyanohydrin, which rapidly decomposes to acetone and HCN.[6]

The released HCN is a potent inhibitor of cellular respiration. It binds to the ferric iron in cytochrome c oxidase (complex IV) of the mitochondrial electron transport chain, effectively halting aerobic metabolism and leading to cytotoxic hypoxia.[6]

Quantitative Data on Cyanide Bioavailability

Direct pharmacokinetic studies on purified Linustatin in vivo are lacking. However, a crossover study in humans provides valuable data on the bioavailability of cyanide following the consumption of linseed, which is rich in Linustatin and neolinustatin.[6]

| Food Source (Cyanide Equivalent Dose: 6.8 mg) | Mean Peak Blood Cyanide Level (µM) | Time to Mean Peak Level (minutes) |

| Linseed (220 mg/kg total cyanide) | 5.7 | 40 |

| Cassava (76–150 mg/kg total cyanide) | 15.4 | 37.5 |

| Bitter Apricot Kernels (~3250 mg/kg total cyanide) | 14.3 | 20 |

| Persipan Paste (68 mg/kg total cyanide) | 1.3 | 105 |

| Table 1: Comparative bioavailability of cyanide from different food sources in humans. Data sourced from a human crossover study.[6] |

These data indicate that the release of cyanide from linseed is slower and results in lower peak blood concentrations compared to other cyanogenic foods like cassava and bitter apricot kernels.[6] This delayed release may be attributed to the two-step hydrolysis of the diglucoside structure of Linustatin.[2]

Metabolism and Detoxification of Cyanide

Once absorbed, cyanide is primarily detoxified in the liver by the enzyme rhodanese, which catalyzes the transfer of a sulfur atom from a donor (such as thiosulfate) to cyanide, forming the much less toxic thiocyanate.[7] Thiocyanate is then excreted in the urine.[7] This detoxification pathway can become saturated at high cyanide concentrations, leading to acute toxicity.

Potential Biological Activities Beyond Cyanide Toxicity

There is currently no direct in vivo evidence for pharmacological activities of Linustatin independent of its cyanogenic properties. However, in vitro studies on other cyanogenic glycosides or plant extracts containing them have suggested potential anti-inflammatory and anti-cancer effects. It is crucial to emphasize that these findings are not specific to Linustatin and have not been validated in vivo. Any potential therapeutic application of Linustatin would need to overcome the significant hurdle of its inherent toxicity due to cyanide release.

Experimental Protocols

Detailed experimental protocols for the in vivo administration of purified Linustatin to assess its pharmacological activity are not available in the published literature. However, this section provides an overview of relevant methodologies for the analysis of cyanogenic glycosides and general protocols for in vivo studies.

Analysis of Linustatin in Biological Samples

The quantification of Linustatin and other cyanogenic glycosides in biological matrices is typically performed using liquid chromatography-mass spectrometry (LC-MS) based methods.

Sample Preparation (General Protocol):

-

Homogenization: Tissue samples are homogenized in a suitable solvent, such as methanol or a methanol-water mixture.

-

Extraction: The homogenized sample is subjected to ultrasound-assisted extraction or other extraction techniques to isolate the cyanogenic glycosides.[7]

-

Protein Precipitation: For plasma or serum samples, proteins are precipitated using an organic solvent like acetonitrile or methanol.

-

Solid-Phase Extraction (SPE): SPE can be used for sample clean-up and concentration of the analytes.

-

Analysis: The final extract is analyzed by UPLC/ESI-HRMS or a similar LC-MS system.[7]

In Vivo Toxicology Study Design (General Protocol)

A general protocol for an acute oral toxicity study in rodents, which could be adapted for Linustatin, is as follows:

Animal Model: Male and female Sprague-Dawley rats. Administration:

-

The test substance (Linustatin) is dissolved or suspended in a suitable vehicle. Given its likely water solubility, an aqueous vehicle would be appropriate.

-

The substance is administered once by oral gavage to several dose groups of animals.

-

A control group receives the vehicle alone. Observations:

-

Animals are observed for clinical signs of toxicity, morbidity, and mortality at regular intervals for a period of up to 14 days.

-

Body weights are recorded periodically. Endpoint Analysis:

-

At the end of the observation period, a gross necropsy is performed on all animals.

-

Blood samples may be collected for hematology and clinical chemistry analysis.

-

Tissues may be collected for histopathological examination.

Conclusion and Future Directions

The in vivo biological activity of Linustatin is currently understood almost exclusively through the lens of its role as a cyanogenic glycoside. Its primary effect in animals is the release of hydrogen cyanide, leading to dose-dependent toxicity. While the metabolism of cyanogenic glycosides and the toxicology of cyanide are well-documented, there is a significant dearth of research into any potential pharmacological activities of the intact Linustatin molecule.

For researchers and drug development professionals, this represents a largely unexplored area. Future research should focus on:

-

In vivo pharmacokinetic studies of purified Linustatin to understand its absorption, distribution, metabolism, and excretion, independent of cyanide release.

-

In vivo studies in animal models to investigate potential therapeutic effects, such as anti-inflammatory or anti-cancer activities, at sub-toxic doses.

-

Investigating the interaction of Linustatin with gut microbiota to better understand the rate and extent of its hydrolysis and the factors that may influence it.

A deeper understanding of the in vivo biological activity of Linustatin beyond its cyanogenic potential is necessary to fully assess its risks and any potential benefits.

References

- 1. researchgate.net [researchgate.net]

- 2. Metabolism of cyanogenic glycosides: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Mobilization and utilization of cyanogenic glycosides: the linustatin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism of the Cyanogenic Glucosides in Developing Flax: Metabolic Analysis, and Expression Pattern of Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Development and validation of an ultra-high performance liquid chromatography-high resolution mass spectrometry method for simultaneous quantification of cyanogenic glycosides and secoisolariciresinol diglucoside in flaxseed (Linum usitatissimum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Linustatin and Neolinustatin in Flaxseed Varieties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flaxseed (Linum usitatissimum L.) is a globally significant crop valued for its rich profile of bioactive compounds, including alpha-linolenic acid, lignans, and dietary fiber. However, flaxseed also contains cyanogenic glycosides, primarily linustatin and neolinustatin, which can release toxic hydrogen cyanide (HCN) upon enzymatic hydrolysis.[1][2][3] This technical guide provides a comprehensive overview of linustatin and neolinustatin in various flaxseed varieties, detailing their quantitative levels, analytical methodologies, and the cellular impact of their hydrolytic product, HCN.

Quantitative Analysis of Linustatin and Neolinustatin in Flaxseed Varieties

The concentrations of linustatin and neolinustatin vary significantly among different flaxseed cultivars, which are often categorized by their primary use (oil, fiber, or intermediate). The levels of these cyanogenic glycosides are a critical factor in the selection of flaxseed varieties for food and feed applications. A summary of the quantitative data from various studies is presented below.

| Flaxseed Variety | Type | Linustatin (mg/100g) | Neolinustatin (mg/100g) | Total Cyanogenic Glycosides (mg/100g) | Reference |

| CDC Bethune | Oil | 183 | 205 | 388 | [4][5] |

| CDC Sorrel | Oil | 165 | 189 | 354 | [4][5] |

| Flanders | Fiber | 91 | 78 | 198 | [4][5] |

| Viking | Fiber | 102 | 85 | 215 | [4][5] |

| AC Emerson | Oil | 267 | 272 | 513 | [4][5] |

| Linola | Oil | 409 (in dormant seeds) | 649 (in dormant seeds) | - | |

| KBA-5 | - | - | - | 578.99 (total) | [6] |

| KBA-6 | - | - | - | 578.99 (total) | [6] |

| Ita269 | Oil | - | - | 160 (as g/Kg CN-) | [7] |

| Ventimiglia | Oil | - | Negligible | - | [2] |

| Festival | Intermediate | 28 (as g/Kg CN-) | - | - | [2] |

Note: The total cyanogenic glycoside content can also include smaller amounts of their precursors, linamarin and lotaustralin, especially in immature seeds.[1] The data presented is compiled from multiple sources and analytical methods, which may contribute to variability.

Experimental Protocols

Accurate quantification of linustatin and neolinustatin is crucial for research and quality control. The following sections detail the methodologies for their extraction and analysis.

Extraction of Cyanogenic Glycosides from Flaxseed

A common and effective method for the extraction of linustatin and neolinustatin from flaxseed involves the use of aqueous methanol.[4][8][9]

Materials and Reagents:

-

Whole flaxseeds

-

Grinder (e.g., coffee mill or high-speed impact mill)

-

Methanol (70-80% in water)

-

Sonicating water bath

-

Centrifuge

-

Vortex mixer

-

Syringe filters (0.45 µm)

Procedure:

-

Grinding: Grind whole flaxseeds to a fine powder. A finer grind increases the surface area for efficient extraction.

-

Extraction:

-

Weigh a precise amount of ground flaxseed (e.g., 0.5 g) into a centrifuge tube.

-

Add a defined volume of 70% or 80% aqueous methanol (e.g., 10 mL for a 1:20 solid-to-solvent ratio).[9]

-

Vortex the mixture thoroughly.

-

Place the tube in a sonicating water bath at a controlled temperature (e.g., 30-40°C) for a specified duration (e.g., 30-60 minutes).[4][9]

-

-

Centrifugation: Centrifuge the mixture at a sufficient speed and duration (e.g., 1500 x g for 10 minutes) to pellet the solid material.[9]

-

Collection and Filtration: Carefully collect the supernatant. For immediate analysis, filter the extract through a 0.45 µm syringe filter into a vial. If storage is required, extracts are stable for up to one week at room temperature and at least two weeks when refrigerated or frozen.[8]

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a widely used technique for the separation and quantification of intact cyanogenic glycosides.[1][10]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water and methanol or acetonitrile is commonly employed for separation.

-

Detection: UV detection at a low wavelength (e.g., 210 nm).

-

Quantification: Quantification is achieved by comparing the peak areas of the analytes to those of certified reference standards of linustatin and neolinustatin.

Example HPLC Gradient Program: A modified HPLC method with a mild gradient of methanol can achieve acceptable separation of flax cyanogenic glycosides.[2] Retention times for linamarin, linustatin, and neolinustatin have been reported to be approximately 4.9, 8.9, and 18.8 minutes, respectively, under specific gradient conditions.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS offers a highly sensitive and specific method for the quantification of cyanogenic glycosides, often after derivatization.

Instrumentation and Conditions:

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer.

-

Derivatization: Silylation is a common derivatization step to increase the volatility of the glycosides.

-

Column: A capillary column suitable for the separation of derivatized sugars.

-

Carrier Gas: Helium is typically used as the carrier gas.

-

Temperature Program: A programmed temperature ramp is used to separate the analytes.

-

Detection: Mass spectrometry in either full scan or selected ion monitoring (SIM) mode for high specificity and sensitivity.

-

Quantification: Phenyl-beta-D-glucopyranoside can be used as an internal standard for quantification.[11]

Visualizations: Signaling Pathways and Experimental Workflow

Chemical Structures of Linustatin and Neolinustatin

Caption: Chemical structures of the cyanogenic diglycosides linustatin and neolinustatin.

Experimental Workflow for Analysis of Linustatin and Neolinustatin

Caption: A typical experimental workflow for the analysis of cyanogenic glycosides in flaxseed.

Signaling Pathway of Hydrogen Cyanide (HCN) Toxicity

Caption: The pathway of HCN release from cyanogenic glycosides and its toxic effect on cellular respiration.

Biological Activity and Signaling Pathways

The primary biological significance of linustatin and neolinustatin lies in their potential to release hydrogen cyanide (HCN) upon hydrolysis. This process, known as cyanogenesis, is catalyzed by endogenous enzymes (β-glucosidases and α-hydroxynitrile lyases) when flaxseed is crushed or ingested.[7]

HCN is a potent inhibitor of cellular respiration.[12] Its primary molecular target is cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain.[4][11] By binding to the ferric ion in the heme of this enzyme, HCN blocks the transfer of electrons to oxygen, the final electron acceptor. This inhibition leads to a rapid decrease in ATP production, causing cellular hypoxia and, at high concentrations, cell death. The central nervous system and the heart are particularly vulnerable to cyanide poisoning due to their high metabolic rate and dependence on aerobic respiration.[11]

While highly toxic at micromolar concentrations, recent studies suggest that at lower, sub-toxic levels, HCN may act as a signaling molecule, or gasotransmitter, potentially modulating various physiological processes.[7] However, the predominant concern in the context of flaxseed consumption remains the potential for acute toxicity from HCN release.

Conclusion

Linustatin and neolinustatin are the principal cyanogenic glycosides in flaxseed, with their concentrations varying widely among cultivars. Accurate quantification of these compounds is essential for ensuring the safety of flaxseed-based products. Standardized analytical methods, such as HPLC and GC-MS, provide reliable means for their measurement. The biological activity of these glycosides is primarily attributed to the release of hydrogen cyanide, a potent inhibitor of cellular respiration. A thorough understanding of the content and biological effects of linustatin and neolinustatin is critical for the food and pharmaceutical industries in harnessing the nutritional benefits of flaxseed while mitigating potential risks.

References

- 1. Collection - Cyanide Poisoning Compromises Gene Pathways Modulating Cardiac Injury in Vivo - Chemical Research in Toxicology - Figshare [acs.figshare.com]

- 2. researchgate.net [researchgate.net]

- 3. Development of optimized extraction methodology for cyanogenic glycosides from flaxseed (Linum usitatissimum) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reactome | Cyanide is a potent metabolic poison, a major component of w... [reactome.org]

- 5. researchgate.net [researchgate.net]

- 6. Bioprocessing of Functional Ingredients from Flaxseed [mdpi.com]

- 7. academic.oup.com [academic.oup.com]

- 8. DOT Language | Graphviz [graphviz.org]

- 9. researchgate.net [researchgate.net]

- 10. harvest.usask.ca [harvest.usask.ca]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Unveiling the Protective Mechanism of Linustatin Against Selenium Toxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selenium, an essential micronutrient, paradoxically exhibits significant toxicity at elevated concentrations. The development of effective countermeasures against selenium poisoning is a critical area of research. Linustatin, a cyanogenic diglucoside isolated from linseed meal, has demonstrated a notable protective effect against selenium-induced toxicity. This technical guide provides an in-depth exploration of the mechanism of action of Linustatin, summarizing key quantitative data, detailing experimental protocols, and visualizing the involved biochemical pathways. The central hypothesis is that the cyanide released from Linustatin plays a pivotal role in detoxifying selenium by forming less toxic metabolites, thereby mitigating its harmful effects.

Core Mechanism of Action: Cyanide-Mediated Detoxification

The protective effect of Linustatin against selenium toxicity is not attributed to a direct interaction of the glycoside itself with selenium. Instead, the mechanism hinges on the enzymatic hydrolysis of Linustatin in vivo, which liberates hydrogen cyanide (HCN). This cyanide then participates in the detoxification of selenium through a chemical reaction that forms selenocyanate (SeCN⁻), a significantly less toxic compound than selenite (SeO₃²⁻), a common toxic form of selenium.[1][2]

This detoxification pathway effectively diverts selenium from its toxic metabolic routes, which can interfere with various cellular processes, including the function of essential selenoenzymes. By converting selenium into a less reactive and more readily excretable form, Linustatin alleviates the cellular stress and organ damage associated with selenium overexposure.

Signaling Pathway of Linustatin's Action

Caption: Proposed mechanism of Linustatin action against selenium toxicity.

Quantitative Data Summary

The protective effects of Linustatin and related compounds against selenium toxicity have been quantified in animal studies. The following tables summarize key findings from a pivotal study in rats.

Table 1: Effect of Linustatin and Neolinustatin on Growth of Rats Fed a Diet Containing 9 ppm Selenium [1]

| Treatment Group | Diet Composition | Average Weight Gain (g) |

| Control | Basal Diet | 135 ± 5 |

| Selenium | Basal Diet + 9 ppm Se | 45 ± 7 |

| Linustatin (0.1%) + Se | Basal Diet + 0.1% Linustatin + 9 ppm Se | 78 ± 6 |

| Linustatin (0.2%) + Se | Basal Diet + 0.2% Linustatin + 9 ppm Se | 115 ± 8 |

| Neolinustatin (0.1%) + Se | Basal Diet + 0.1% Neolinustatin + 9 ppm Se | 75 ± 5 |

| Neolinustatin (0.2%) + Se | Basal Diet + 0.2% Neolinustatin + 9 ppm Se | 112 ± 7 |

Data are presented as mean ± standard error.

Table 2: Effect of Cyanide on Selenium Concentration and Glutathione Peroxidase (GPx) Activity in Rat Tissues [3]

| Tissue | Treatment | Selenium (µg/g wet weight) | GPx Activity (nmol NADPH oxidized/min/mg protein) |

| Liver | Control | 0.85 ± 0.04 | 150 ± 8 |

| 150 ppm Cyanide in drinking water | 0.52 ± 0.03 | 95 ± 6 | |

| Kidney | Control | 1.21 ± 0.06 | 180 ± 10 |

| 150 ppm Cyanide in drinking water | 0.78 ± 0.05 | 110 ± 7 | |

| Blood | Control | 0.45 ± 0.02 | 250 ± 12 |

| 150 ppm Cyanide in drinking water | 0.28 ± 0.02 | 160 ± 9 |

Statistically significant difference from the control group (p < 0.05).

Experimental Protocols

Animal Feeding Study for Selenium Toxicity

A detailed protocol for evaluating the protective effects of cyanogenic glycosides against selenium toxicity in rats, based on the study by Palmer et al. (1980), is outlined below.[1]

Caption: Workflow for a rat feeding study on selenium toxicity.

In Vitro Formation of Selenocyanate

This protocol describes an in vitro experiment to demonstrate the formation of selenocyanate from selenite and cyanide in a biological matrix, based on the work of Anan et al. (2015).[2]

-

Preparation of Cell Homogenate:

-

Culture human hepatoma (HepG2) cells to confluence.

-

Harvest the cells and wash with phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4) and homogenize on ice using a sonicator or Dounce homogenizer.

-

Centrifuge the homogenate to remove cell debris and collect the supernatant (cytosolic fraction).

-

-

Reaction Mixture:

-

In a microcentrifuge tube, combine the following:

-

HepG2 cell homogenate (e.g., 500 µL)

-

Sodium selenite solution (to a final concentration of 10 µM)

-

Potassium cyanide solution (to a final concentration of 100 µM)

-

Glutathione (GSH) solution (to a final concentration of 1 mM)

-

-

Prepare control reactions lacking either selenite or cyanide.

-

-

Incubation:

-

Incubate the reaction mixtures at 37°C for a specified time (e.g., 1 hour).

-

-

Sample Preparation for Analysis:

-

Stop the reaction by adding a protein precipitating agent (e.g., ice-cold acetonitrile).

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Collect the supernatant for analysis.

-

-

Analysis of Selenocyanate:

Selenocysteine Lyase Activity Assay

While a direct inhibitory effect of cyanide on selenocysteine lyase (SCL) has not been definitively established, a standard assay can be used to measure SCL activity. This can be adapted to test for potential inhibition by cyanide.

Caption: Workflow for a Selenocysteine Lyase (SCL) activity assay.

Discussion and Future Directions

The evidence strongly supports a mechanism where the cyanide released from Linustatin detoxifies selenium by forming selenocyanate. This is substantiated by animal studies demonstrating the protective effects of Linustatin and the altered selenium metabolism in the presence of cyanide. The formation of selenocyanate provides a direct chemical basis for this detoxification.

While the direct interaction of cyanide with key enzymes in selenium metabolism, such as selenocysteine lyase, remains an area for further investigation, the current understanding of the cyanide-mediated detoxification pathway is robust. Future research should focus on:

-

Quantitative analysis of selenocyanate formation in vivo following Linustatin administration in selenium-toxic animals.

-

Investigating the potential modulatory effects of cyanide and its metabolites on the activity of selenocysteine lyase and other selenoenzymes. This would provide a more complete picture of the downstream effects of Linustatin.

-

Elucidating the pharmacokinetics of Linustatin and the in vivo release of cyanide to optimize dosing and therapeutic strategies.

Conclusion

Linustatin presents a promising natural compound for mitigating selenium toxicity. Its mechanism of action, centered on the release of cyanide and the subsequent formation of less toxic selenocyanate, offers a clear and chemically plausible explanation for its protective effects. The data and protocols presented in this guide provide a solid foundation for further research and development in this area, with the ultimate goal of translating these findings into effective clinical or veterinary applications.

References

- 1. Isolation of factors in linseed oil meal protective against chronic selenosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Observations on the protective effect of linseed oil meal and some extracts against chronic selenium poisoning in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of cyanide on selenium metabolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Detection of Selenocyanate in Biological Samples by HPLC with Fluorescence Detection Using König Reaction [jstage.jst.go.jp]

- 5. Detection of Selenocyanate in Biological Samples by HPLC with Fluorescence Detection Using König Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Linustatin: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linustatin, a cyanogenic diglucoside, is a naturally occurring plant secondary metabolite of significant interest due to its prevalence in commercially important crops and its potential toxicological and pharmacological properties. This technical guide provides an in-depth overview of the natural sources, distribution, biosynthesis, and analytical methodologies for linustatin, tailored for professionals in research, and drug development.

Natural Sources and Distribution of Linustatin

Linustatin is predominantly found in flaxseed (Linum usitatissimum), where it co-occurs with other cyanogenic glycosides, primarily neolinustatin, and to a lesser extent, their monoglucoside precursors, linamarin and lotaustralin[1]. The concentration of these glycosides can vary significantly among different flax cultivars, which are broadly categorized based on their primary use: oil, fiber, or intermediate types[2].

Quantitative Distribution in Flaxseed Varieties

The content of linustatin and other cyanogenic glycosides in flaxseed has been the subject of several quantitative studies. The following table summarizes the concentrations of linamarin, linustatin, and neolinustatin in twenty-one different flaxseed meal varieties, providing a comparative overview for researchers.

Table 1: Concentration of Cyanogenic Glycosides in Various Flaxseed Meal Varieties [2]

| Productive Attitude | Variety | Linamarin (g/Kg CN-) | Linustatin (g/Kg CN-) | Neolinustatin (g/Kg CN-) | Total Cyanogenic Glycosides (g/Kg CN-) |

| Oil | AGT 200 | 0.08 | 0.58 | 0.61 | 1.27 |

| Ariane | 0.09 | 0.62 | 0.72 | 1.43 | |

| Bellalina | 0.10 | 0.55 | 0.68 | 1.33 | |

| Flanders | 0.09 | 0.65 | 0.75 | 1.49 | |

| Gold | 0.07 | 0.49 | 0.59 | 1.15 | |

| Goya | 0.08 | 0.59 | 0.69 | 1.36 | |

| Ita 269 | 0.11 | 0.71 | 0.78 | 1.60 | |

| Kaolin | 0.06 | 0.45 | 0.55 | 1.06 | |

| Lirina | 0.09 | 0.60 | 0.70 | 1.39 | |

| Santane | 0.10 | 0.68 | 0.76 | 1.54 | |

| Venere | 0.08 | 0.53 | 0.63 | 1.24 | |

| Ventimiglia | 0.06 | 0.48 | 0.06 | 0.60 | |

| Fiber | Agatha | 0.05 | 0.42 | 0.38 | 0.85 |

| Avangard | 0.04 | 0.35 | 0.35 | 0.74 | |

| Linope | 0.06 | 0.48 | 0.42 | 0.96 | |

| Litos | 0.05 | 0.40 | 0.37 | 0.82 | |

| Silvana | 0.07 | 0.52 | 0.45 | 1.04 | |

| Intermediate | Aoyagi | 0.06 | 0.38 | 0.48 | 0.92 |

| Festival | 0.04 | 0.28 | 0.45 | 0.77 | |

| Liobel | 0.07 | 0.45 | 0.55 | 1.07 | |

| Lioflax | 0.08 | 0.50 | 0.60 | 1.18 |

Data from Russo, R. and Reggiani, R. (2014) Variation in the Content of Cyanogenic Glycosides in Flaxseed Meal from Twenty-One Varieties. Food and Nutrition Sciences, 5, 1456-1462.

Distribution within the Flaxseed

Studies have shown that the distribution of cyanogenic glycosides is not uniform within the flaxseed. The hull of the flaxseed tends to have higher concentrations of neolinustatin and total cyanogenic glycosides, while the hull-free fraction (cotyledons and germ) contains a greater amount of linustatin[1].

Biosynthesis and Metabolism of Linustatin

Linustatin is a diglucoside, meaning it is composed of an aglycone (an α-hydroxynitrile) and two glucose units. Its biosynthesis is intrinsically linked to the amino acid valine.

Biosynthesis Pathway

The biosynthesis of linustatin begins with the conversion of L-valine to the monoglucoside linamarin. This process involves a series of enzymatic reactions catalyzed by cytochrome P450 enzymes and a UDP-glucosyltransferase. Linamarin is then further glycosylated to form linustatin[3].

The "Linustatin Pathway": Mobilization and Metabolism

The term "linustatin pathway" also refers to the mobilization and metabolism of cyanogenic glycosides within the plant, particularly during germination. In this context, monoglucosides like linamarin are converted to diglucosides such as linustatin for transport. Once transported, the diglucosides are hydrolyzed back to monoglucosides and then to cyanohydrins, releasing hydrogen cyanide (HCN), which can be reassimilated by the plant[4][5][6].

Degradation and Release of Hydrogen Cyanide

The toxic potential of linustatin and other cyanogenic glycosides stems from their ability to release hydrogen cyanide (HCN) upon enzymatic hydrolysis. This process is catalyzed by two key enzymes: a β-glucosidase (linustatinase) that cleaves the sugar moieties, and an α-hydroxynitrile lyase that breaks down the resulting unstable cyanohydrin into an aldehyde or ketone and HCN[7].

Experimental Protocols

Accurate quantification of linustatin is crucial for both food safety and research purposes. Several analytical methods have been developed and optimized for this purpose.

Extraction of Linustatin from Flaxseed

An optimized reference method for the extraction of cyanogenic glycosides from flaxseed has been established to ensure high accuracy[8][9][10].

Reference Extraction Protocol: [8][9][10]

-

Sample Preparation: Grind flaxseed samples using a high-speed impact plus sieving mill (e.g., 18,000 rpm with a 1.0 mm sieve).

-

Extraction Solvent: Prepare a 75% methanol in water solution.

-

Extraction Procedure:

-

Weigh a precise amount of the ground flaxseed meal.

-

Add the extraction solvent at a specific solvent-to-meal ratio (e.g., 10:1 v/w).

-

Perform a triple-pooled extraction in a sonicating water bath at 40°C for 30 minutes for each extraction cycle.

-

Pool the supernatants from the three extractions for analysis.

-

For higher throughput, a routine method can be employed using a coffee mill for grinding and a single extraction step, though with slightly lower extraction efficiency[8][9][10].

Quantification by High-Performance Liquid Chromatography (HPLC)

A modified HPLC method allows for the separation and quantification of linamarin, linustatin, and neolinustatin in flaxseed extracts[2].

HPLC Protocol: [2]

-

Column: Kinetex C-18 column (4.6 mm × 125 mm, 2.6 micron).

-

Mobile Phase: A gradient of 0.05% phosphoric acid in HPLC grade water (A) and methanol (B).

-

Detection: UV detector at 230 nm.

-

Quantification: Based on the peak areas of external standards for each cyanogenic glycoside.

Quantification by Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry (UPLC/ESI-HRMS)

For higher sensitivity and specificity, a UPLC/ESI-HRMS method has been developed for the simultaneous quantification of cyanogenic glycosides and other compounds in flaxseed[11][12].

UPLC/ESI-HRMS Protocol: [11][12]

-

Extraction: An aqueous methanol ultrasound-assisted extraction followed by an aqueous alkaline ultrasound-assisted extraction of the residue.

-

Hydrolysis (for SDG): The combined extracts are hydrolyzed with 0.02 M NaOH to release secoisolariciresinol diglucoside (SDG) from its complex.

-

Analysis: The acidified sample is directly analyzed by UPLC/ESI-HRMS in positive mode.

-

Quantification: Performed using the corresponding extracted ion chromatograms with an internal standard (e.g., amygdalin).

Signaling Pathways and Biological Activity

Currently, there is a lack of specific evidence in the scientific literature detailing direct signaling pathways modulated by linustatin itself. The primary biological activity and toxicity of linustatin are attributed to the release of hydrogen cyanide (HCN) upon its enzymatic hydrolysis.

HCN is a potent inhibitor of cellular respiration, specifically targeting cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain. This inhibition leads to a rapid decrease in ATP production and cellular hypoxia.

While direct signaling pathways for linustatin are not well-defined, some research suggests that HCN, at lower concentrations, may act as a signaling molecule in plants, participating in responses to stress and hormone signal transduction[3]. However, these roles are not fully elucidated, and their relevance to animal or human physiology remains to be investigated. Further research is required to determine if linustatin or its aglycone has any biological activity independent of HCN release.

Conclusion

Linustatin is a key cyanogenic glycoside in flaxseed, with its concentration varying significantly across different cultivars. Understanding its distribution and developing accurate analytical methods are crucial for ensuring the safety of flax-based food and feed products. While the metabolic pathway leading to the release of hydrogen cyanide is well-established, further research is needed to explore any potential direct biological activities and signaling pathways of linustatin itself. This guide provides a foundational resource for professionals engaged in the study and application of this important natural compound.

References

- 1. harvest.usask.ca [harvest.usask.ca]

- 2. Variation in the Content of Cyanogenic Glycosides in Flaxseed Meal from Twenty-One Varieties [scirp.org]

- 3. Metabolism of the Cyanogenic Glucosides in Developing Flax: Metabolic Analysis, and Expression Pattern of Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mobilization and Utilization of Cyanogenic Glycosides: The Linustatin Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mobilization and utilization of cyanogenic glycosides: the linustatin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isolation and characterization of two cyanogenic beta-glucosidases from flax seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. Development of optimized extraction methodology for cyanogenic glycosides from flaxseed (Linum usitatissimum) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Development and validation of an ultra-high performance liquid chromatography-high resolution mass spectrometry method for simultaneous quantification of cyanogenic glycosides and secoisolariciresinol diglucoside in flaxseed (Linum usitatissimum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Linustatin Metabolic Pathway in Plants: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the linustatin metabolic pathway in plants, with a primary focus on flax (Linum usitatissimum). Linustatin, a cyanogenic diglucoside, is a significant secondary metabolite in flaxseed, playing roles in plant defense and nitrogen storage. This document details the biosynthetic and catabolic pathways, the enzymes involved, and their genetic regulation. It presents quantitative data on metabolite concentrations and enzyme kinetics in a structured format. Furthermore, this guide offers detailed experimental protocols for the extraction, quantification, and enzymatic analysis of linustatin and related compounds. Visual diagrams of the metabolic pathways and experimental workflows are provided to facilitate understanding. This guide is intended for researchers, scientists, and drug development professionals working on plant secondary metabolism, natural product chemistry, and crop improvement.

Introduction

Cyanogenic glucosides are a diverse group of nitrogen-containing secondary metabolites found in many plant species.[1] Upon tissue disruption, these compounds can be hydrolyzed to release toxic hydrogen cyanide (HCN), a process known as cyanogenesis, which serves as a defense mechanism against herbivores and pathogens.[2][3] In flax (Linum usitatissimum), the predominant cyanogenic glucosides are the diglucosides linustatin and neolinustatin, which are derived from the amino acids valine and isoleucine, respectively.[2][3] These compounds are of significant interest due to their potential toxicity in flaxseed meal used for animal and human consumption, as well as their roles in plant physiology, including nitrogen storage and transport.[4][5] Understanding the linustatin metabolic pathway is crucial for developing strategies to modify the cyanogenic glucoside content in flax and for exploring the potential bioactivities of these compounds.

The Linustatin Metabolic Pathway

The linustatin metabolic pathway can be divided into two main parts: biosynthesis and catabolism.

Biosynthesis of Linustatin

The biosynthesis of linustatin is a multi-step process that originates from the amino acid valine. The pathway involves enzymes from the cytochrome P450 (CYP) and UDP-glucosyltransferase (UGT) superfamilies.[3][6]

-

Conversion of Valine to an Oxime: The pathway initiates with the N-hydroxylation of L-valine, a reaction catalyzed by a cytochrome P450 enzyme belonging to the CYP79 family. This is followed by a series of reactions to form 2-methylpropanal oxime.[2]

-

Conversion of Oxime to a Cyanohydrin: The oxime is then converted to an unstable cyanohydrin, acetone cyanohydrin. This step is catalyzed by a cytochrome P450 enzyme from the CYP71 family.[6]

-

First Glucosylation: The acetone cyanohydrin is then glucosylated by a UDP-glucosyltransferase (UGT) to form the monoglucoside linamarin.[2][7] In flax, the enzyme LuCGT1, a member of the UGT85 family, has been identified and functionally characterized to catalyze this step.[2][7]

-

Second Glucosylation: Linamarin undergoes a second glucosylation to form the diglucoside linustatin. This reaction is also catalyzed by a UDP-glucosyltransferase.[3]

A parallel pathway starting from the amino acid isoleucine leads to the formation of neolinustatin.[3]

Caption: Biosynthetic pathway of Linustatin from L-Valine.

Catabolism of Linustatin

The breakdown of linustatin is a two-step enzymatic process that can ultimately lead to the release of HCN.

-

Hydrolysis to Monoglucoside: Linustatin is first hydrolyzed by the enzyme linamarase (a β-glucosidase) to remove the terminal glucose molecule, yielding linamarin and a free glucose molecule.[3][4]

-

Hydrolysis to Cyanohydrin: Linamarin is then further hydrolyzed by linamarase to release the second glucose molecule, forming the unstable acetone cyanohydrin.[3]

-

Release of HCN: Acetone cyanohydrin can spontaneously or enzymatically (catalyzed by α-hydroxynitrile lyase) decompose to form acetone and hydrogen cyanide (HCN).[2]

Detoxification of Hydrogen Cyanide

The toxic HCN released is rapidly detoxified in plants, primarily through the activity of the enzyme β-cyanoalanine synthase (CAS). CAS catalyzes the reaction of HCN with cysteine to form β-cyanoalanine, which is then further metabolized to asparagine.[3][4]

Caption: Catabolic pathway of Linustatin leading to HCN release.

Key Enzymes and Genes

Transcriptome analyses of Linum usitatissimum have identified numerous candidate genes encoding the key enzymes in the linustatin metabolic pathway.[6][8]

Table 1: Key Genes and Enzymes in the Linustatin Metabolic Pathway in Flax

| Step | Enzyme Family | Candidate Genes in Flax | Function |

| Valine to Oxime | Cytochrome P450 (CYP79) | Homologs of CYP79D1[3] | N-hydroxylation of valine |

| Oxime to Cyanohydrin | Cytochrome P450 (CYP71) | Homologs of CYP71E7[3] | Conversion of oxime to cyanohydrin |

| Cyanohydrin to Linamarin | UDP-glucosyltransferase (UGT85) | LuCGT1 (UGT85Q1)[2][7] | Glucosylation of acetone cyanohydrin |

| Linamarin to Linustatin | UDP-glucosyltransferase (UGT) | Putative UGTs[3] | Glucosylation of linamarin |

| Linustatin Catabolism | β-glucosidase | Linamarase[3][4] | Hydrolysis of linustatin and linamarin |

| HCN Detoxification | β-cyanoalanine synthase (CAS) | CAS genes[3][4] | Conversion of HCN to β-cyanoalanine |

Quantitative Data

Metabolite Concentrations

The concentrations of linustatin and related cyanogenic glucosides vary depending on the flax variety, developmental stage, and tissue type.

Table 2: Concentrations of Cyanogenic Glucosides in Flaxseed

| Compound | Concentration | Flax Variety/Tissue | Reference |

| Linustatin | 4.09 mg/g DW | Dormant seeds (Linola) | [3] |

| Neolinustatin | 6.49 mg/g DW | Dormant seeds (Linola) | [3] |

| Linamarin | 5.6 mg/g DW | Seedling (3 days after sowing) | [3] |

| Lotaustralin | 2.1 mg/g DW | Seedling (3 days after sowing) | [3] |

| Total Cyanogenic Glucosides | 0.74 - 1.60 g/kg CN⁻ | 21 flaxseed meal varieties | [4] |

Enzyme Kinetics

The kinetic parameters of LuCGT1, the cyanogenic glucosyltransferase from flax, have been determined.[2][7]

Table 3: Kinetic Parameters of LuCGT1 from Linum usitatissimum

| Substrate | Apparent Km (µM) | Apparent Vmax | Optimal pH | Optimal Temperature (°C) | Reference |

| Acetone Cyanohydrin | 61.3 ± 4.5 | Not specified | 7.5 - 8.5 | 40 - 42 | [2][7][9] |

| UDP-Glucose | 248 ± 56 | Not specified | 7.5 - 8.5 | 40 - 42 | [2][7][9] |

Experimental Protocols

Extraction of Cyanogenic Glucosides from Flaxseed

This protocol is adapted from methodologies described for the extraction of linustatin and neolinustatin for UPLC-MS/MS or GC analysis.[10]

Materials:

-

Ground flaxseed

-

Methanol (MeOH)

-

Water (HPLC grade)

-

75% Methanol (v/v) in water

-

Centrifuge

-

Sonicator water bath

-

Vortex mixer

-

0.22 µm syringe filters

Procedure:

-

Weigh approximately 0.5 g of finely ground flaxseed into a centrifuge tube.

-

Add 5 mL of 75% methanol.

-

Vortex vigorously for 1 minute to ensure thorough mixing.

-

Place the tube in a sonicator water bath at 40°C for 30 minutes.

-

Centrifuge the sample at 4000 x g for 10 minutes.

-

Carefully collect the supernatant.

-

For exhaustive extraction, the pellet can be re-extracted with another 5 mL of 75% methanol and the supernatants combined.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

Caption: Workflow for cyanogenic glucoside extraction.

In Vitro Assay of Cyanogenic Glucosyltransferase (LuCGT1) Activity

This protocol is based on the functional characterization of LuCGT1.[2][7]

Materials:

-

Recombinant LuCGT1 enzyme (heterologously expressed)

-

HEPES buffer (0.1 M, pH 8.0)

-

Acetone cyanohydrin (substrate)

-

¹⁴C-labeled UDP-glucose (substrate)

-

20% Acetic acid (to stop the reaction)

-

Scintillation vials and cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube containing:

-

100 µg of recombinant LuCGT1 protein

-

100 mM acetone cyanohydrin

-

5 mM ¹⁴C-UDP-glucose (with a specific activity of 0.25 nCi/nmol)

-

HEPES buffer (0.1 M, pH 8.0) to a final volume of 0.1 mL.

-

-

Incubate the reaction mixture at 30°C for 30 minutes with shaking (700 rpm).

-

Stop the reaction by adding 20 µL of 20% acetic acid.

-

The radiolabeled product (linamarin) can be separated from unreacted ¹⁴C-UDP-glucose using a suitable chromatographic method (e.g., TLC or HPLC).

-

Quantify the amount of incorporated radioactivity in the product fraction using a liquid scintillation counter.

-

Enzyme kinetic parameters (Km and Vmax) can be determined by varying the concentration of one substrate while keeping the other saturated and fitting the data to the Michaelis-Menten equation.

Regulation of the Linustatin Pathway

The biosynthesis of linustatin is developmentally and spatially regulated. The diglucosides, linustatin and neolinustatin, are primarily stored in the endosperm and embryo of mature seeds.[11] Following germination, their levels decrease, while the monoglucosides, linamarin and lotaustralin, accumulate in the seedlings.[3]

Transcriptome analyses have shown that the expression of candidate CYP79, CYP71, and UGT genes is correlated with the accumulation of cyanogenic glucosides during different developmental stages of flax.[6] For instance, the expression of LuCGT1 is high in developing seeds and is significantly reduced in flax mutant lines with low cyanogenic glucoside content.[2][7] This indicates that the pathway is primarily regulated at the transcriptional level. While specific transcription factors controlling this pathway in flax have not been fully elucidated, studies on other plant secondary metabolic pathways suggest the involvement of MYB and bHLH transcription factor families.[12] Plant hormones, such as gibberellins and auxins, are also known to influence secondary metabolism and stem development in flax, which may indirectly affect the linustatin pathway.[13]

Conclusion and Future Perspectives

This technical guide has summarized the current understanding of the linustatin metabolic pathway in plants, with a focus on flax. The biosynthetic and catabolic pathways have been outlined, key enzymes and their corresponding genes have been identified, and quantitative data have been presented. Detailed experimental protocols for the analysis of these compounds have also been provided.

Future research should focus on the definitive functional characterization of all the CYP450 and UGT enzymes involved in the pathway to create a complete genetic blueprint. Elucidating the regulatory networks, including the identification of specific transcription factors and the influence of hormonal signaling, will be crucial for developing targeted strategies for metabolic engineering. Such efforts could lead to the development of flax varieties with reduced cyanogenic glucoside content, enhancing their value for food and feed, or could be harnessed for the biotechnological production of these compounds for other applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Molecular identification and functional characterization of a cyanogenic glucosyltransferase from flax (Linum unsitatissimum) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism of the Cyanogenic Glucosides in Developing Flax: Metabolic Analysis, and Expression Pattern of Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mobilization and utilization of cyanogenic glycosides: the linustatin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Molecular identification and functional characterization of a cyanogenic glucosyltransferase from flax (Linum unsitatissimum) | PLOS One [journals.plos.org]

- 8. Genome-Wide Identification and Transcriptome Analysis of P450 Superfamily Genes in Flax (Linum usitatissimum L.) [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Dirigent Protein-Mediated Lignan and Cyanogenic Glucoside Formation in Flax Seed: Integrated Omics and MALDI Mass Spectrometry Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Transcriptome and Endogenous Hormone Analysis Reveals the Molecular Mechanism of Callus Hyperhydricity in Flax (Linum usitatissimum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ualberta.scholaris.ca [ualberta.scholaris.ca]

The Biosynthesis of Linustatin: A Technical Guide for Researchers

An In-depth Examination of the Metabolic Pathway from Amino Acid Precursors to a Key Cyanogenic Diglucoside

This technical guide provides a comprehensive overview of the biosynthesis of linustatin, a cyanogenic diglucoside found predominantly in flax (Linum usitatissimum). This document is intended for researchers, scientists, and professionals in drug development who are interested in the metabolic pathways of plant secondary metabolites. It details the enzymatic steps from the initial amino acid precursor, L-valine, to the formation of linustatin, presenting quantitative data, experimental protocols, and visual representations of the biosynthetic and experimental workflows.

Introduction

Linustatin, alongside its analog neolinustatin, is a significant cyanogenic glycoside present in flaxseed.[1][2] These compounds play a role in plant defense and can impact the nutritional quality and safety of flaxseed-derived products due to the potential release of hydrogen cyanide upon hydrolysis.[3] Understanding the biosynthesis of linustatin is crucial for developing strategies to modify its content in flaxseed for various applications. The pathway begins with the amino acid L-valine and proceeds through the monoglucoside intermediate, linamarin.

The Biosynthetic Pathway of Linustatin

The biosynthesis of linustatin is a multi-step enzymatic process that can be broadly divided into two major stages: the formation of linamarin from L-valine and the subsequent glucosylation of linamarin to yield linustatin.

Stage 1: Biosynthesis of Linamarin from L-Valine

The initial steps of the pathway, converting L-valine to linamarin, are catalyzed by a series of enzymes, primarily from the cytochrome P450 superfamily.

-

N-Hydroxylation of L-Valine: The pathway is initiated by the N-hydroxylation of L-valine to N-hydroxy-L-valine. This reaction is catalyzed by a Valine N-monooxygenase , a cytochrome P450 enzyme belonging to the CYP79 family (e.g., CYP79D1/D2 in related species).[4] This enzyme utilizes NADPH and molecular oxygen.

-

Conversion to Aldoxime: The N-hydroxy-L-valine is further oxidized to 2-methylpropanal oxime.

-

Formation of Cyanohydrin: The aldoxime is then converted to an unstable cyanohydrin intermediate, acetone cyanohydrin. This step is catalyzed by another cytochrome P450 enzyme, typically from the CYP71 family (e.g., CYP71E7 in cassava).[4]

-

Glucosylation to Linamarin: The final step in linamarin synthesis is the glucosylation of acetone cyanohydrin. This reaction is catalyzed by a UDP-glucosyltransferase (UGT) , which transfers a glucose moiety from UDP-glucose to the cyanohydrin, forming the stable monoglucoside linamarin.[5][6]

Stage 2: Glucosylation of Linamarin to Linustatin

The final step in the biosynthesis of linustatin is the addition of a second glucose molecule to linamarin.

-

Second Glucosylation: Linamarin is glucosylated at the 6-hydroxyl group of its glucose moiety to form the diglucoside linustatin. This reaction is also catalyzed by a UDP-glucosyltransferase (UGT) . Recent research has identified a specific UGT in flax, LuCGT1, which is involved in cyanogenic glucoside biosynthesis and demonstrates activity towards cyanohydrins.[5] While its specific activity on linamarin to form linustatin is not explicitly detailed, it is a strong candidate for this final biosynthetic step.

Quantitative Data on Cyanogenic Glycosides in Flaxseed

The concentration of linustatin and its related compounds can vary significantly between different flaxseed cultivars. The following tables summarize the quantitative data reported in the literature.

Table 1: Cyanogenic Glycoside Content in Various Flaxseed Cultivars (mg/100g of seed)

| Cultivar | Linustatin | Neolinustatin | Linamarin | Total Cyanogenic Glycosides (as HCN equivalent in mg/kg) | Reference |

| McGregor | 213 | 91 | <32 | - | [1] |

| Andro | - | 203 | - | - | [1] |

| Various German Cultivars (range) | 218 - 538 | 73 - 454 | Traces | - | [1] |

| 22 Cultivars (LC-MS) | - | - | - | 128.42 - 657.20 | [3] |

| 22 Cultivars (GC-MS) | - | - | - | 109.36 - 404.46 | [3] |

Table 2: Cyanogenic Glycoside Content in Flaxseed Meal from Twenty-One Varieties (g/kg CN-)

| Productive Attitude | Variety | Linamarin | Linustatin | Neolinustatin | Total CGs |

| Oil | Ita269 | - | - | - | 1.60 |

| Oil | Ecotipo Ragusano | - | - | - | 1.48 |

| Intermediate | Valoal | - | - | - | 0.86 |

| Intermediate | Festival | - | - | - | 0.74 |

| Fiber | Datcha | - | - | - | 0.84 |

| Fiber | Cruciata | - | - | - | 0.79 |

| Fiber | Ariane | - | - | - | 0.77 |

Data adapted from Russo and Reggiani (2014).[2] The study reported a range of total cyanogenic glycosides from 0.74 to 1.60 g/kg CN- across all varieties. Linamarin was a minor component, accounting for 2% - 14% of the total glycosides.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of linustatin biosynthesis.

Extraction of Cyanogenic Glycosides from Flaxseed

-

Objective: To extract cyanogenic glycosides from flaxseed for quantification.

-

Methodology:

-

Grind flaxseed samples to a fine powder using a high-speed impact mill.

-

Extract the ground sample with 75% methanol in a sonicating water bath at 40°C for 30 minutes.

-

Repeat the extraction process three times, pooling the supernatants.

-

Filter the pooled extract through a 0.45 µm filter before analysis.

-

Quantification of Cyanogenic Glycosides by HPLC

-

Objective: To separate and quantify linamarin, linustatin, and neolinustatin.

-

Methodology:

-

HPLC System: A standard HPLC system equipped with a UV detector (set at 214 nm) and a C18 reversed-phase column.

-

Mobile Phase: An isocratic mobile phase of acetonitrile/water (e.g., 20:80, v/v).

-

Flow Rate: 1.0 mL/min.

-

Quantification: Use external standards of purified linamarin, linustatin, and neolinustatin to create calibration curves for quantification.[1]

-

Assay of UDP-Glucosyltransferase (LuCGT1) Activity

-

Objective: To determine the enzymatic activity of the UDP-glucosyltransferase involved in cyanogenic glucoside biosynthesis.

-

Methodology (based on Barvkar et al., 2020): [5]

-

Reaction Mixture (100 µL):

-

50 mM Tris-HCl buffer (pH 8.0)

-

10 mM MgCl₂

-

1 mM Dithiothreitol (DTT)

-

1 mM UDP-glucose

-

1 mM Acetone cyanohydrin (or other acceptor substrate like linamarin)

-

Purified LuCGT1 enzyme (5-10 µg)

-

-

Incubation: Incubate the reaction mixture at 40°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding 100 µL of methanol.

-

Analysis: Analyze the reaction products by HPLC to quantify the formation of the glucosylated product (e.g., linamarin or linustatin).

-

Assay of Valine N-monooxygenase (CYP79) Activity (General Protocol)

-

Objective: To measure the activity of the initial enzyme in the linamarin biosynthetic pathway.

-

Methodology (a general protocol for microsomal P450s):

-

Microsome Isolation: Isolate microsomes from young, actively growing flax tissues.

-

Reaction Mixture:

-

100 mM potassium phosphate buffer (pH 7.5)

-

1 mM NADPH

-

[¹⁴C]-L-Valine (as substrate)

-

Microsomal protein preparation

-

-

Incubation: Incubate at 30°C for a specified time (e.g., 30-60 minutes).

-

Extraction: Stop the reaction and extract the radiolabeled products (e.g., N-hydroxy-L-valine and subsequent intermediates) with an organic solvent (e.g., ethyl acetate).

-

Analysis: Separate and quantify the radioactive products using thin-layer chromatography (TLC) and liquid scintillation counting.

-

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the biosynthetic pathway of linustatin and a general experimental workflow for its analysis.

Caption: Biosynthetic pathway of Linustatin from L-Valine.

Caption: General experimental workflow for cyanogenic glycoside analysis.

Conclusion

The biosynthesis of linustatin is a complex, multi-enzyme process that is fundamental to the chemical profile of flaxseed. This guide has outlined the key steps in this pathway, from the precursor amino acid L-valine to the final diglucoside product. The provided quantitative data highlights the variability of linustatin content across different flax cultivars, and the detailed experimental protocols offer a practical foundation for researchers investigating this and related metabolic pathways. Further research is warranted to fully characterize all the enzymes involved, particularly the specific UDP-glucosyltransferase responsible for the final glucosylation step to linustatin, which will be critical for targeted breeding and biotechnological applications aimed at modulating the cyanogenic potential of flaxseed.

References

- 1. datapdf.com [datapdf.com]

- 2. Variation in the Content of Cyanogenic Glycosides in Flaxseed Meal from Twenty-One Varieties [scirp.org]

- 3. Improving the measurement of cyanogenic glycosides in flaxseed [grainscanada.gc.ca]

- 4. Biosynthesis of the Cyanogenic Glucosides Linamarin and Lotaustralin in Cassava: Isolation, Biochemical Characterization, and Expression Pattern of CYP71E7, the Oxime-Metabolizing Cytochrome P450 Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 5. repository.mu.edu.ua [repository.mu.edu.ua]

- 6. EC 2.4.1.63 [iubmb.qmul.ac.uk]

The Role of Linustatin in Plant Defense Mechanisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plants, as sessile organisms, have evolved a sophisticated arsenal of chemical defenses to deter herbivores and pathogens. Among these defenses, cyanogenesis, the release of toxic hydrogen cyanide (HCN), is a potent and widespread mechanism. This process is initiated by the enzymatic breakdown of specialized metabolites known as cyanogenic glycosides.[1][2] Linustatin, a cyanogenic diglucoside, plays a significant role in the defense strategies of several plant species, most notably in flax (Linum usitatissimum).[3][4] This technical guide provides an in-depth exploration of the role of linustatin in plant defense, detailing its biosynthesis, mechanism of action, and the signaling pathways that regulate its activity. The guide also presents quantitative data on linustatin content, comprehensive experimental protocols for its analysis, and visual representations of the key pathways and workflows.

The Chemistry and Distribution of Linustatin

Linustatin (2-[6-β-D-glucosyl-β-D-glucopyranosyloxy]-2-methylpropionitrile) is a diglucoside, meaning it is composed of an aglycone (an α-hydroxynitrile) and two glucose units.[5] It is biosynthetically derived from the amino acid valine.[6] Linustatin is often found alongside neolinustatin, which is derived from isoleucine, and their corresponding monoglucoside precursors, linamarin and lotaustralin.[6][7] The presence and concentration of these cyanogenic glycosides can vary significantly between different plant species, cultivars, and even within different tissues of the same plant.[3][4]

The "Linustatin Pathway": Beyond Defense